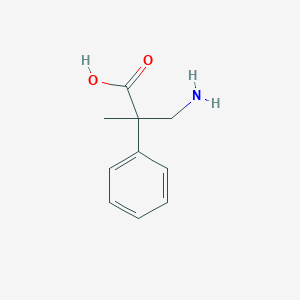

3-Amino-2-methyl-2-phenylpropanoic acid

Description

Significance of β-Amino Acids and their Derivatives in Contemporary Organic Chemistry

β-amino acids are a significant class of macromolecules that serve as crucial building blocks for pharmaceutical and agrochemical target molecules. researchgate.nethilarispublisher.comhilarispublisher.com Their derivatives often exhibit interesting pharmacological activity, including increased potency and enzymatic stability. researchgate.nethilarispublisher.com Unlike their α-amino acid counterparts, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group, a structural distinction that confers unique properties. This subtle change leads to a profound impact on their chemical and biological behavior. One of the most significant properties of β-amino acids and the peptides derived from them (β-peptides) is their resistance to enzymatic degradation by proteases. ontosight.aiwikipedia.org This stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles. numberanalytics.com

In contemporary organic chemistry, the synthesis and application of β-amino acids and their derivatives are burgeoning fields of research. ontosight.aiontosight.ai Scientists are actively exploring the creation of new therapeutic agents, such as vaccines and drugs, that can target specific diseases. ontosight.ai The unique structural features of β-peptides allow them to fold into stable secondary structures, such as helices and sheets, similar to natural peptides. wikipedia.org This ability to mimic the structures of natural peptides, combined with their enhanced stability, opens up a wide array of potential applications in medicinal chemistry. acs.org

The diverse applications of β-amino acid derivatives are a testament to their importance. They have been investigated for a range of biological activities, including:

Antimicrobial agents : β-peptides have been designed to mimic natural antimicrobial peptides, showing potent activity against various pathogens. researchgate.nethilarispublisher.comontosight.ai

Anticancer agents : Certain β-amino acid derivatives have demonstrated potential in cancer therapy. numberanalytics.com

Enzyme inhibitors : Their structural diversity allows for the design of specific inhibitors for various enzymes.

Drug delivery systems : The inherent stability of β-peptides makes them suitable for developing robust drug delivery vehicles. ontosight.ai

The continued exploration of β-amino acids and their derivatives is expected to lead to the development of novel drugs and biomaterials with significant societal impact. ontosight.ai

Distinctive Structural Characteristics of 3-Amino-2-methyl-2-phenylpropanoic Acid: Emphasis on Quaternary Chiral Center

This compound is a specific β-amino acid with a notable structural feature: a quaternary chiral center at the α-carbon (C2). This means the α-carbon is bonded to four different non-hydrogen substituents: a methyl group, a phenyl group, the carboxylic acid group, and the aminomethyl group. The presence of this fully substituted stereocenter introduces significant conformational constraints and steric bulk, which can profoundly influence the molecule's biological activity and its incorporation into peptide chains.

The construction of such quaternary stereogenic centers is a long-standing challenge in organic synthesis. rsc.orgresearchgate.net The development of efficient and stereoselective methods to create these complex structures is a key area of research. rsc.org In the context of this compound, the quaternary center is crucial for defining its three-dimensional shape, which in turn dictates its interactions with biological targets.

The synthesis of β-amino acids bearing quaternary carbons, particularly β²,²-amino acids where the quaternary center is at the α-position, has been a focus of contemporary research. nih.gov The lack of reliable and versatile synthetic methods has historically limited the exploration of these compounds in peptide science. nih.gov However, recent advancements in catalytic asymmetric synthesis are providing new avenues to access these valuable building blocks. nih.gov The ability to control the stereochemistry of the quaternary center is paramount, as different stereoisomers can exhibit vastly different biological activities.

Interactive Data Table: Structural Features of this compound

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Key Structural Feature | Quaternary chiral center at the C2 position |

| Substituents on C2 | Methyl group, Phenyl group, Carboxylic acid, Aminomethyl group |

Evolution of Research on Substituted Propanoic Acid Analogues

The study of substituted propanoic acid analogues has a rich history intertwined with the development of medicinal chemistry and drug discovery. The initial interest in amino acids began in the early 20th century, with production methods evolving from extraction to chemical synthesis and fermentation. nih.gov While the focus was initially on proteinogenic α-amino acids, the unique properties of their β-isomers and other substituted analogues gradually garnered attention. numberanalytics.com

Research into propanoic acid derivatives has led to the discovery of numerous biologically active compounds. For instance, various substituted aryl alkanoic acid analogs have been investigated as agonists for G-protein-coupled receptors like GPR40, which is a target for the treatment of type 2 diabetes. researchgate.net Similarly, chromane (B1220400) propanoic acid analogues have been identified as selective agonists of GPR120, another target for metabolic diseases. researchgate.net

The development of synthetic methodologies has been a driving force in the evolution of this research area. Early methods for β-amino acid synthesis, such as the Arndt-Eistert homologation, provided a foundational approach. numberanalytics.com Over the decades, a plethora of more sophisticated and stereoselective methods have been developed, including Mannich reactions, conjugate additions, and various catalytic asymmetric approaches. numberanalytics.comresearchgate.nethilarispublisher.com These advancements have enabled chemists to synthesize a vast array of substituted propanoic acid analogues with precise control over their stereochemistry and functional groups.

More recently, research has focused on the development of novel anticancer agents based on substituted propanoic acid scaffolds. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative properties in lung cancer models. mdpi.com Furthermore, the synthesis of bupropion (B1668061) analogues, which are substituted propanoic acid derivatives, has been explored for their potential as pharmacotherapies for smoking cessation. nih.gov The ongoing exploration of substituted propanoic acid analogues continues to yield new therapeutic leads and expand our understanding of structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methyl-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXZCUBYPSXSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267213 | |

| Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-18-9 | |

| Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91012-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Methyl 2 Phenylpropanoic Acid

Classical Approaches for Racemic Synthesis of β-Amino Acid Derivatives

Classical methods for the synthesis of β-amino acids often result in racemic mixtures, which may be suitable for certain applications or can be resolved in subsequent steps to obtain the desired enantiomer.

Condensation Reactions

Condensation reactions, particularly the Mannich reaction, are a cornerstone in the synthesis of β-amino compounds. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netnih.gov In the context of synthesizing compounds like 3-amino-2-methyl-2-phenylpropanoic acid, a variation of the Mannich reaction can be envisioned.

A plausible approach would involve the reaction of a suitable enolate precursor of 2-phenylpropanoic acid with an imine generated in situ. For instance, the lithium enolate of methyl 2-phenylpropanoate (B8470279) could be reacted with a formaldehyde-derived imine. This would be followed by hydrolysis of the resulting ester and any protecting groups on the amine to yield the racemic β-amino acid. The key challenge in this approach is controlling the addition to the sterically hindered carbon atom.

Another relevant condensation is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov An aza-Reformatsky reaction, using an imine instead of a carbonyl compound, could be employed. For the synthesis of this compound, the zinc enolate of an α-bromo propionate, such as ethyl 2-bromo-2-phenylpropanoate, could be reacted with an appropriate imine.

Table 1: Representative Condensation Reactions for β-Amino Acid Synthesis

| Reaction Type | Reactants | Product | Notes |

|---|---|---|---|

| Mannich Reaction | Ketone/Ester, Aldehyde, Amine | β-Amino Ketone/Ester | Forms a new C-C and C-N bond. |

Multi-component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more reactants. nih.gov These reactions are highly atom-economical and can be used to generate molecular diversity. For the synthesis of β-amino acids, MCRs can provide rapid access to the desired scaffolds.

A potential multi-component strategy for the synthesis of this compound could involve a Passerini or Ugi reaction. While these are typically used for α-amino acid synthesis, modifications can allow for the formation of β-amino acid derivatives. For instance, a three-component reaction involving an isocyanide, a carboxylic acid, and an imine (a variation of the Ugi reaction) could potentially be adapted to form the target structure, although this would require careful selection of starting materials to achieve the desired substitution pattern.

Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of paramount importance.

Chiral Auxiliary-Mediated Approaches

A widely used strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Evans oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. santiago-lab.com The synthesis of β-amino acids with α-quaternary centers can be achieved using this methodology. The general approach involves the acylation of the Evans auxiliary with a carboxylic acid, followed by the diastereoselective formation of an enolate and subsequent reaction with an electrophile.

For the synthesis of this compound, an N-acyl oxazolidinone derived from 2-phenylpropanoic acid would be the key intermediate. This intermediate can be enolized and then reacted with an electrophilic source of the "NH2" group, such as an azodicarboxylate, followed by reduction. Alternatively, a Mannich-type reaction with a protected imine could be employed. The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched β-amino acid.

The valine-derived 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) is another powerful chiral auxiliary used in the synthesis of β-amino acids. orgsyn.org A known procedure for a related compound, (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, utilizes the DIOZ auxiliary. orgsyn.org This method involves the acylation of the DIOZ auxiliary with 3-phenylpropanoyl chloride, followed by a highly diastereoselective Mannich reaction. A similar strategy could be adapted for this compound by starting with 2-methyl-2-phenylpropanoic acid.

Table 2: Enantioselective Mannich-type Reaction using DIOZ Auxiliary for a β²-Amino Acid orgsyn.org

| Step | Reagents and Conditions | Product | Diastereomeric Excess |

|---|---|---|---|

| Acylation | (4S)-DIOZ, n-BuLi, 3-phenylpropanoyl chloride, THF, -70 °C to rt | (4S)-4-Isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one | N/A |

| Mannich Reaction | 1. LDA, THF, -70 °C; 2. Cbz-N=CH₂ | Diastereomeric β-aminoacyl-DIOZ adduct | >95% de |

Ferrocene-based compounds have gained attention in asymmetric catalysis and as chiral auxiliaries due to their unique structural and electronic properties. rsc.orgnih.gov Chiral ferrocenyl amines and phosphines have been successfully employed as ligands in a variety of enantioselective transformations. The planar chirality of the ferrocene (B1249389) scaffold, combined with central chirality on a side chain, can create a highly effective chiral environment.

In the context of β-amino acid synthesis, a ferrocene-derived chiral auxiliary could be attached to the starting material to control the stereochemistry of a key bond-forming step. For instance, a chiral ferrocenyl amine could be used to form a chiral imine, which would then undergo a diastereoselective addition of an enolate. Alternatively, a ferrocene-based ligand could be used in a metal-catalyzed asymmetric reaction, such as a conjugate addition to an α,β-unsaturated ester. While specific applications of ferrocene-derived auxiliaries for the synthesis of this compound are not widely reported, the versatility of ferrocene chemistry suggests this as a promising area for future development.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylpropanoic acid |

| methyl 2-phenylpropanoate |

| ethyl 2-bromo-2-phenylpropanoate |

| (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid |

| 3-phenylpropanoyl chloride |

Asymmetric Catalysis

Asymmetric catalysis offers a direct route to enantiomerically enriched products from prochiral substrates. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction.

The use of transition metal complexes as catalysts for the asymmetric synthesis of amino acids is a well-established and powerful strategy. Among these, chiral Nickel(II) Schiff base complexes have emerged as a leading methodology for the stereo-controlled preparation of various α-amino acids, and the principles can be extended to the synthesis of β-amino acids. researchgate.netnih.govnih.gov These square-planar Ni(II) complexes, derived from a Schiff base of a chiral ligand and an amino acid such as glycine (B1666218) or alanine, serve as templates to control the stereochemistry of subsequent reactions.

The general approach involves the activation of the α-carbon of the amino acid chelated to the nickel complex, making it susceptible to attack by electrophiles. The chiral environment provided by the ligand directs the incoming group to one face of the molecule, thereby inducing asymmetry. This methodology has been successfully applied to a range of transformations including alkylations, Michael additions, and Mannich reactions. researchgate.netnih.gov The bulky substituents on the chiral ligand effectively shield one side of the planar complex, leading to high diastereoselectivity in the reactions. After the desired transformation, the newly formed amino acid can be liberated from the complex by acidic hydrolysis, and the chiral auxiliary can often be recovered and reused. nih.gov

While direct synthesis of this compound using this method is not extensively detailed in the provided literature, the versatility of Ni(II) Schiff base complexes in synthesizing a wide array of tailor-made amino acids suggests its potential applicability. nih.govnih.gov The key features of this methodology are summarized in the table below.

| Catalyst System | General Reaction Type | Key Features | Diastereomeric Excess (d.e.) |

| Chiral Ni(II) Schiff Base Complexes | Alkylation, Michael Addition, Mannich Reaction | Use of a chiral tridentate ligand; formation of a square-planar complex; stereo-controlled functionalization of an amino acid moiety. | Generally high, often >90% |

In the realm of asymmetric organocatalysis, Cinchona alkaloids and their derivatives have proven to be exceptionally versatile and effective catalysts for a wide range of enantioselective transformations. researchgate.netnih.gov These naturally occurring compounds, which exist as pseudoenantiomeric pairs (e.g., quinine (B1679958) and quinidine), can be readily modified to fine-tune their catalytic activity and selectivity. nih.gov Their utility in the synthesis of chiral amino acids is well-documented, particularly in reactions such as asymmetric alkylations and aldol reactions. nih.govsigmaaldrich.com

Cinchona alkaloid derivatives are often employed as phase-transfer catalysts or as Brønsted bases. sigmaaldrich.com In phase-transfer catalysis, quaternized Cinchona alkaloids can form a chiral ion pair with an enolate, directing the subsequent reaction with an electrophile to proceed with high enantioselectivity. This has been successfully applied to the alkylation of glycine imines to produce a variety of α-amino acid derivatives with excellent optical purity. sigmaaldrich.com

Furthermore, modified Cinchona alkaloids bearing functionalities such as thiourea (B124793) or squaramide moieties can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. This dual activation mode is highly effective in promoting conjugate additions and other carbon-carbon bond-forming reactions. While the direct synthesis of this compound using Cinchona alkaloid catalysis is not explicitly detailed in the provided search results, the broad applicability of these organocatalysts in the asymmetric synthesis of β-amino acids makes them a highly relevant and powerful tool.

| Catalyst Type | General Reaction Type | Mode of Activation | Enantiomeric Excess (e.e.) |

| Modified Cinchona Alkaloids | Alkylation, Aldol Reaction, Conjugate Addition | Phase-transfer catalysis, Brønsted base catalysis, Bifunctional catalysis (H-bonding) | Can be excellent, often >90% |

Chemoenzymatic and Enzymatic Resolution

Chemoenzymatic and enzymatic resolution methods provide an alternative pathway to enantiomerically pure compounds by selectively reacting with one enantiomer in a racemic mixture. These biocatalytic approaches are valued for their high selectivity and mild reaction conditions.

Lipases are a class of enzymes that have found widespread application in the kinetic resolution of racemic esters of amino acids. nih.gov These enzymes can selectively hydrolyze one enantiomer of an ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. nih.gov The resulting mixture of the acid and the unreacted ester can then be separated. This method has been successfully applied to the resolution of various β-amino acid esters. nih.gov

The enantioselectivity of the lipase-catalyzed hydrolysis can be influenced by several factors, including the choice of lipase (B570770), the solvent, and the structure of the ester group. For instance, lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (CAL-B) are commonly used and have shown high enantioselectivity in the hydrolysis of a variety of amino acid esters. nih.gov Gotor and colleagues reported the kinetic resolution of a large number of 3-amino-3-phenylpropanoate esters with high enantioselectivity using lipase PS-catalyzed hydrolysis. nih.gov

| Enzyme | Substrate | Reaction Type | Key Outcome | Enantiomeric Ratio (E) |

| Lipase PS (Burkholderia cepacia) | Racemic 3-amino-3-phenylpropanoate esters | Enantioselective Hydrolysis | Production of enantiomerically enriched (S)-3-amino-3-phenylpropionic acid and unreacted (R)-ester. | >200 |

Another important enzymatic resolution strategy involves the use of proteases or acylases to hydrolyze N-acetylated derivatives of racemic amino acids. This approach has been particularly successful for the production of enantiomerically pure β-amino acids. Kawasaki and colleagues conducted a screening of microorganisms for the ability to perform enantiomer-specific hydrolysis of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. nih.gov

They identified a microorganism, Variovorax sp., that exhibited (R)-enantiomer-specific amidohydrolyzing activity, leading to the formation of (R)-3-amino-3-phenylpropionic acid and leaving behind (S)-N-acetyl-3-amino-3-phenylpropionic acid. nih.gov Another microorganism, Burkholderia sp., was found to possess both (R)- and (S)-enantiomer-specific activities. nih.gov These microbial systems allowed for the preparation of both (R)- and (S)-β-phenylalanine with very high enantiomeric excess and good conversion yields. nih.gov Additionally, acylases from sources like Streptomyces mobaraensis have been shown to catalyze the deacylation of N-lauroyl-L-amino acids, indicating the broad applicability of this class of enzymes. nih.gov

| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| Variovorax sp. | (R,S)-N-acetyl-3-amino-3-phenylpropionic acid | (R)-enantiomer-specific hydrolysis | (R)-3-amino-3-phenylpropionic acid | >99.5% |

| Burkholderia sp. | (R,S)-N-acetyl-3-amino-3-phenylpropionic acid | Enantiomer-specific hydrolysis | (S)-3-amino-3-phenylpropionic acid | >99.5% |

Threonine aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde. nih.govrsc.org These enzymes have emerged as valuable biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. nih.govrsc.org While not directly producing this compound, D-threonine aldolase (B8822740) can be used for the stereoisomeric enrichment of structurally related hydroxy amino acids, such as 2-amino-3-hydroxy-3-phenylpropionic acid.

The enzyme selectively catalyzes the retro-aldol cleavage of one diastereomer of a racemic mixture, leading to the enrichment of the other. For instance, a D-threonine aldolase can be used to resolve a mixture of DL-threo-phenylserine, resulting in an excellent enantiomeric excess of the remaining L-threo-phenylserine. rsc.org This demonstrates the potential of aldolases in stereoselective transformations of precursors that could potentially be converted to the target molecule through subsequent chemical steps.

| Enzyme | Substrate Type | Reaction Type | Key Outcome | Enantiomeric/Diastereomeric Excess |

| D-Threonine Aldolase | Racemic aromatic β-hydroxy-α-amino acids | Stereoselective retro-aldol reaction | Enrichment of one stereoisomer | >99% e.e. for resolved phenylserines |

Nitrile Biotransformations for Chiral Epoxides as Precursors

The synthesis of specific enantiomers of complex molecules like this compound often requires innovative strategies that combine traditional chemistry with biocatalysis. One such advanced methodology involves the use of nitrile biotransformations with chiral epoxides serving as key starting materials. Chiral epoxides are recognized as valuable and versatile precursors in numerous chemical syntheses. mdpi.com Their utility lies in the high reactivity of the strained three-membered ring, which can be opened stereospecifically by various nucleophiles to introduce new functional groups.

In a potential chemo-enzymatic route to chiral β-amino acids, a chiral epoxide precursor containing a nitrile moiety could be employed. The synthesis would first involve the creation of this key intermediate. Subsequently, the biotransformation step would be utilized to convert the nitrile group (-CN) into a carboxylic acid (-COOH). This transformation is powerfully catalyzed by enzymes such as nitrile hydratase and amidase, often found in microorganisms like those from the Rhodococcus genus. nih.gov

The process typically occurs under very mild conditions, which is a significant advantage as it minimizes the risk of side reactions or racemization of the chiral center. nih.gov The enzymatic reaction proceeds in two stages: nitrile hydratase first hydrates the nitrile to an amide, and then an amidase hydrolyzes the amide to the desired carboxylic acid. nih.gov The high enantioselectivity of these enzymes, particularly the amidase, is crucial for producing an enantiomerically pure final product. nih.gov While this specific application to this compound relies on the strategic combination of established epoxide chemistry and known nitrile biotransformations, it represents a promising pathway for creating optically pure β-amino acids.

Advancements in Synthetic Route Development and Process Optimization

Recent progress in organic synthesis has focused on developing more efficient, cost-effective, and environmentally friendly methods for producing valuable chemical compounds. For β-amino acids and their derivatives, key advancements include the development of one-pot reaction techniques and the optimization of synthetic routes for industrial-scale production, ensuring high yields and purity.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 3-amino-3-arylpropanoic acids, a facile one-pot, three-component reaction has been developed. scribd.comresearchgate.net This method typically involves the reaction of an arylaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a suitable solvent. researchgate.netgoogle.com

In the context of synthesizing the specific target, this compound, this established protocol would be adapted. The synthesis would likely proceed by reacting benzaldehyde, 2-methylmalonic acid, and ammonium acetate. The components react to form the β-amino acid core in a single operational step. researchgate.net This approach avoids the lengthy separation and purification procedures required in traditional multi-step syntheses. Such one-pot procedures have been shown to produce a variety of 3-amino-3-arylpropionic acids in moderate to good yields, ranging from 17% to 70%. scribd.com Furthermore, the process can be modified to directly synthesize the corresponding esters by including an esterifying agent in the reaction mixture, further enhancing the efficiency of the synthetic sequence. google.com

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges, including cost, safety, and the ability to consistently produce a high-purity product in large quantities. For derivatives of 2-methyl-2-phenylpropanoic acid, processes have been developed that are specifically designed for industrial application, emphasizing high yields and operational simplicity. google.comgoogle.com

These scalable methods often involve the synthesis of key intermediates that can be produced with exceptional efficiency. For instance, patent literature describes multi-step syntheses for related structures where individual reaction steps proceed with yields of 90% or higher, which is critical for the economic viability of an industrial process. google.com The focus is on creating simplified, robust procedures that deliver pharmaceutically useful compounds with high yield and purity on an industrial scale. google.comgoogle.com

The table below details high-yielding reactions for key intermediates in the synthesis of 2-methyl-2-phenylpropanoic acid derivatives, illustrating the efficiency that makes these processes suitable for large-scale manufacturing. google.com

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 4-bromo phenethyl alcohol | methyltrimethylsilyl dimethylketene (B1620107) acetal | 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | 100% |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | p-toluenesulfonylchloride | 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methylester | 91% |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | methanesulfonylchloride | 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | 100% |

Stereochemical Control and Analysis of 3 Amino 2 Methyl 2 Phenylpropanoic Acid

Strategies for Diastereoselective Control in Synthetic Pathways

Achieving control over the relative stereochemistry of the two chiral centers in 3-Amino-2-methyl-2-phenylpropanoic acid is a significant synthetic challenge. Diastereoselective strategies are employed to preferentially form one diastereomer over the other. Common approaches involve the use of chiral auxiliaries or stereoselective multicomponent reactions.

One effective strategy is the use of a recyclable chiral auxiliary to direct the stereochemical outcome of a reaction. mdpi.com For instance, a chiral ligand can form a metal complex, such as a Ni(II) complex with a glycine (B1666218) Schiff base, which creates a rigid chiral environment. mdpi.com Alkylation of this complex then proceeds with high diastereoselectivity, as the pre-existing chirality of the auxiliary shields one face of the molecule, guiding the incoming electrophile to the opposite face. This method has been shown to produce diastereomeric excesses (de) of greater than 99%. mdpi.com After the key stereocenter is set, the auxiliary can be removed and recovered for reuse. mdpi.com

Another powerful approach is the diastereoselective multicomponent Mannich reaction. nih.gov This method involves the reaction of a borane, a diazo compound, and an acyl imine under catalyst-free conditions to construct the β-amino carbonyl framework. nih.gov The use of a chiral auxiliary, such as a (-)-phenylmenthol ester, on one of the reactants can induce high levels of diastereoselectivity, often yielding the anti diastereomer with a diastereomeric ratio (dr) greater than 20:1. nih.gov The selection of a non-coordinating polar solvent like dichloromethane (B109758) has been found to be optimal for these reactions. nih.gov

| Strategy | Key Reagents/Components | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Chiral Auxiliary-Mediated Alkylation | Ni(II) complex of a glycine Schiff base with a chiral ligand | >99% de | mdpi.com |

| Multicomponent Mannich Reaction | Borane, diazo compound, acyl imine, (-)-phenylmenthol chiral auxiliary | >20:1 dr (anti) | nih.gov |

Determination of Enantiomeric Purity (ee) and Diastereomeric Purity (de)

Once a stereoselective synthesis is complete, accurately determining the enantiomeric purity (ee) and diastereomeric purity (de) of the product is essential. The two primary methods for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. sigmaaldrich.commst.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.commst.edu These phases are compatible with aqueous and organic mobile phases, making them suitable for polar, ionic compounds like amino acids. sigmaaldrich.com The separation efficiency can be optimized by adjusting the mobile phase composition, particularly the concentration of the organic modifier. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine both de and ee. To determine enantiomeric excess, the sample is often derivatized with a chiral derivatizing agent (CDA). nih.govrsc.org This reaction converts the pair of enantiomers into a pair of diastereomers, which are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum (e.g., 1H or 19F NMR). nih.govrsc.org The ratio of the integrals of these distinct resonances corresponds directly to the ratio of the enantiomers, allowing for a precise calculation of ee. nih.gov Diastereomeric purity (de) can often be determined directly from the 1H NMR spectrum of the mixture without derivatization, as diastereomers typically have different chemical shifts for corresponding protons.

| Analytical Method | Principle | Application | Key Considerations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers (ee) and diastereomers (de). | Requires a suitable chiral column (e.g., teicoplanin-based). Mobile phase composition is critical for resolution. | sigmaaldrich.commst.edu |

| NMR Spectroscopy | Diastereomers have distinct NMR signals. Enantiomers can be converted to diastereomers with a chiral derivatizing agent. | Direct determination of de. Determination of ee after derivatization. | Requires well-resolved signals for accurate integration. The chiral derivatizing agent must be enantiomerically pure. | nih.govrsc.org |

Elucidation of Absolute Configuration (e.g., X-ray Crystallography)

Determining the absolute configuration of a chiral molecule involves assigning the precise three-dimensional arrangement of its atoms (i.e., R or S configuration). The definitive method for this purpose is single-crystal X-ray crystallography. ed.ac.uk

This technique relies on the physical phenomenon of resonant scattering (or anomalous dispersion). ed.ac.uk When X-rays interact with the electrons of the atoms in a crystal, this effect introduces small deviations from the inherent inversion symmetry of the diffraction pattern. ed.ac.uk For an enantiomerically pure compound crystallized in a non-centrosymmetric space group, these deviations can be measured and used to determine the absolute structure of the crystal, which in turn reveals the absolute configuration of the molecule itself. ed.ac.uk

A key metric in this analysis is the Flack parameter. ed.ac.uk This value, refined during the crystallographic analysis, indicates the relative proportion of the inverted structure present in the crystal. For a correctly assigned absolute configuration of an enantiopure sample, the Flack parameter is expected to be close to zero. ed.ac.uk A value close to one would indicate that the inverted structure is the correct one. This provides a high degree of confidence in the stereochemical assignment. ed.ac.uk

Conformational Effects of Stereochemistry on Molecular Architecture

The specific stereochemistry of this compound dictates its preferred three-dimensional shape, or conformation, which influences its molecular architecture and biological interactions. The molecule will adopt conformations that minimize steric and electronic repulsions.

The analysis of molecular conformation often involves examining rotations around single bonds, which can be visualized using Newman projections. youtube.com The goal is to minimize energetically unfavorable interactions, such as eclipsed conformations (where substituents on adjacent carbons are aligned) and gauche interactions (where bulky groups are adjacent to each other in a staggered conformation). youtube.com

Chemical Reactivity and Derivatization Strategies for 3 Amino 2 Methyl 2 Phenylpropanoic Acid

Reactions Involving the Amino Group

The primary amino group in 3-amino-2-methyl-2-phenylpropanoic acid is a key site for a range of chemical modifications, including acylation, protection/deprotection, oxidation/reduction, and nucleophilic substitution.

The amino group of this compound can readily undergo amidation to form amide bonds. This reactivity is fundamental to its incorporation into peptide chains. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond between the amino group of this compound and the carboxylic acid of another amino acid or a different carboxylic acid-containing molecule.

In a study focused on the synthesis of novel aminopeptidase (B13392206) N/CD13 inhibitors, a similar compound, (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid, was successfully coupled with various amino acid methyl esters. tandfonline.com The reaction utilized the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) coupling method to afford the corresponding dipeptide derivatives. tandfonline.com This demonstrates the viability of using standard coupling protocols for the amidation of amino-phenylpropanoic acid scaffolds.

Another relevant study investigated the amidation of 3-phenylpropanoic acid with L-glutamic acid. researchgate.net The reaction proceeded via a mixed carbonic carboxylic anhydride (B1165640) intermediate, which was generated under neutral conditions. researchgate.net The free amine of the intermediate then acts as a nucleophile to form the final amide product. researchgate.net These findings suggest that similar strategies can be applied to the amidation of this compound.

| Coupling Reagent | Description |

| EDCI/HOBt | A common carbodiimide-based coupling system used to activate carboxylic acids for amidation. |

| Mixed Carbonic Anhydride | An alternative method for activating carboxylic acids, often generated in situ using reagents like ethyl chloroformate. |

To achieve selective reactions at other sites of the molecule, the amino group of this compound is often temporarily protected. The most commonly used protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The introduction of the Boc group can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. For instance, the N-Boc protection of (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid was accomplished using (Boc)₂O. tandfonline.com The removal of the Boc group is typically performed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. In the aforementioned study, the Boc group was removed from the dipeptide intermediates to yield the final target compounds. tandfonline.com

The Fmoc group is another widely used amine protecting group, particularly in solid-phase peptide synthesis. genscript.com It is introduced by reacting the amino acid with reagents like Fmoc-Cl or Fmoc-OSu. genscript.com The key advantage of the Fmoc group is its lability to basic conditions, which allows for its removal without affecting acid-labile protecting groups elsewhere in the molecule. genscript.com Deprotection is commonly achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). genscript.comnih.gov

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) |

While direct oxidation of the primary amino group of this compound is not a commonly reported transformation, the synthesis of this compound can involve the reduction of a nitro group precursor. A general method for the synthesis of β-amino acids involves the reaction of a nitro-substituted aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297), followed by reduction of the nitro group. chemicalbook.com

For example, the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid has been reported from 2-nitrobenzaldehyde. chemicalbook.com The subsequent reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂, Fe/HCl). nih.gov A study on the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) demonstrated the effective reduction of a nitro group using stannous chloride (SnCl₂) in ethanol. nih.gov This suggests that this compound could be synthesized from a corresponding 3-nitro-2-methyl-2-phenylpropanoic acid precursor via a similar reduction strategy.

| Reduction Method | Reagents |

| Catalytic Hydrogenation | H₂, Pd/C |

| Metal in Acid | Fe, HCl |

| Stannous Chloride | SnCl₂ |

The nitrogen atom of the primary amino group in this compound can act as a nucleophile in substitution reactions, such as N-alkylation and N-arylation. These reactions lead to the formation of secondary or tertiary amines.

N-arylation of amino acid esters has been achieved using palladium-catalyzed cross-coupling reactions. A study demonstrated a general method for the N-arylation of both α- and β-amino acid esters with aryl triflates using a palladium precatalyst with a specific phosphine (B1218219) ligand (t-BuBrettPhos). researchgate.net This methodology allows for the formation of a carbon-nitrogen bond between the amino acid derivative and an aromatic ring system. researchgate.net While this study focused on amino acid esters, similar conditions could potentially be adapted for the N-arylation of the free amino acid, likely after protection of the carboxylic acid group. Such reactions are valuable for creating complex molecular architectures and for the synthesis of peptidomimetics with modified backbones. researchgate.net

| Reaction | Reagents | Catalyst System |

| N-Arylation | Aryl triflate | t-BuBrettPhos Pd G3 or G4 precatalyst |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of this compound is another key site for chemical modification, with esterification being a primary example.

Esterification of the carboxylic acid group in this compound is a common transformation to protect the carboxyl group, modify the compound's solubility, or prepare it for further reactions. Several methods can be employed for this purpose.

A one-pot synthesis of 3-amino-3-phenylpropionic acid esters has been described in a patent, where the esterification is achieved using reagents such as thionyl chloride or sulfuric acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol). google.com This method provides a direct route to the methyl or ethyl esters of the amino acid.

Another approach involves the use of a Lewis acid to catalyze the esterification. In the synthesis of ethyl 3-(3-aminophenyl)propanoate, stannous chloride was found to not only reduce the nitro group but also to act as a Lewis acid, activating the carboxylic acid for nucleophilic attack by ethanol, thus facilitating simultaneous esterification. nih.gov

The classic Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst (like H₂SO₄ or HCl), is also a viable method for esterifying amino acids. mdpi.com However, care must be taken to manage potential side reactions involving the amino group, which is typically protonated under these conditions.

| Esterification Method | Reagents |

| Thionyl Chloride | SOCl₂, Alcohol |

| Sulfuric Acid | H₂SO₄, Alcohol |

| Lewis Acid Catalysis | SnCl₂, Alcohol |

| Fischer-Speier | Strong Acid (e.g., H₂SO₄), Alcohol, Heat |

Formation of Hydroxamate Derivatives

The carboxylic acid moiety of this compound can be converted into a hydroxamate functional group. Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)NHOH and are often utilized as metal chelators. wikipedia.org The synthesis of hydroxamate derivatives from carboxylic acids is a well-established chemical transformation.

The general strategy involves the reaction of the carboxylic acid, or a more reactive derivative like an ester or acyl chloride, with hydroxylamine (B1172632) or its salts. wikipedia.org One common and mild method is the coupling of the carboxylic acid with hydroxylamine after activation. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with Hydroxybenzotriazole (HOBt) can be used to facilitate this amide bond formation. nih.gov Alternatively, the carboxylic acid can first be converted to its methyl or ethyl ester, which then reacts with hydroxylamine, often under basic conditions, to yield the desired hydroxamate. wikipedia.org

In a procedure analogous to the synthesis of other amino acid-based hydroxamates, the amino group of this compound would typically require protection, for example with a tert-butyloxycarbonyl (Boc) group, prior to the coupling reaction. Following the formation of the hydroxamate, the protecting group can be removed under acidic conditions. tandfonline.com

Table 1: Synthesis of Hydroxamate Derivative

| Reactant | Reagents | Product |

|---|---|---|

| N-Boc-3-Amino-2-methyl-2-phenylpropanoic acid | 1. EDC, HOBt, N-methylmorpholine 2. Hydroxylamine hydrochloride (NH₂OH·HCl) | N-Boc-3-(hydroxyamino)-2-methyl-1-oxo-2-phenylpropan-1-amine |

Transformations of the Phenyl Aromatic Ring

The phenyl group of this compound is susceptible to various chemical transformations common to aromatic compounds. These reactions allow for the introduction of new functional groups onto the benzene (B151609) ring, thereby modifying the molecule's properties. The most prominent of these transformations are electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com This disrupts the ring's aromaticity and forms a carbocation intermediate, which is the rate-determining step. In the second step, a proton is removed from the carbon atom that formed the new bond, restoring aromaticity. masterorganicchemistry.com

The substituent already present on the ring dictates the position(s) at which the new electrophile will attach. The substituent in this compound is a –C(CH₃)(COOH)CH₂NH₂ group attached to the phenyl ring. This alkyl group is generally considered weakly activating and directs incoming electrophiles to the ortho and para positions.

However, the conditions for many EAS reactions are strongly acidic. Under such conditions, the basic amino group (-NH₂) will be protonated to form an ammonium group (-NH₃⁺). The –C(CH₃)(COOH)CH₂NH₃⁺ group is strongly deactivating due to the positive charge, and it directs incoming electrophiles to the meta position. Therefore, the regiochemical outcome of EAS reactions on this molecule is highly dependent on the reaction conditions and whether the amino group is in its free or protonated state. Protecting the amino group, for instance as an acetamide, would keep it as an ortho, para-director.

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Depending on the conditions, this can lead to mono-, di-, or even tri-nitrated products. masterorganicchemistry.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., –Cl, –Br) is accomplished by treating the aromatic compound with the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Directing Effect | Potential Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta (due to -NH₃⁺ formation) | 3-Amino-2-methyl-2-(3-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | meta (due to -NH₃⁺ formation) | 3-Amino-2-(3-bromophenyl)-2-methylpropanoic acid |

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows for intramolecular cyclization reactions to form heterocyclic structures. Such reactions are valuable for synthesizing cyclic β-amino acid derivatives and lactams.

The most direct cyclization involves an intramolecular condensation between the amino group and the carboxylic acid group. As a β-amino acid, this compound can cyclize to form a four-membered ring (a β-lactam) or a six-membered ring (a δ-lactam, or piperidinone derivative), though the formation of β-lactams from β-amino acids typically requires specific activating agents. The formation of a six-membered piperidinone ring via intramolecular amide bond formation is a plausible transformation, often promoted by heat or coupling agents. This would result in a 3-methyl-3-phenylpiperidin-2,6-dione structure if both ends were to cyclize under specific conditions, or more simply, a 4-methyl-4-phenylpiperidin-2-one if the cyclization occurs between the amine and carboxyl group.

Table 3: Potential Cyclization Reaction

| Reaction Type | Conditions | Resulting Heterocyclic Framework |

|---|

Conformational Analysis and Advanced Structural Elucidation

Spectroscopic Characterization for Conformational Insight (e.g., Advanced NMR Spectroscopy, Circular Dichroism)

Advanced spectroscopic techniques provide valuable information about the solution-state conformation of 3-Amino-2-methyl-2-phenylpropanoic acid.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules. For amino acids and their derivatives, CD spectroscopy can provide insights into the conformational behavior of the molecule in solution. researchgate.netnih.gov The CD spectrum of an amino acid is sensitive to the electronic transitions of its chromophores, which include the phenyl ring and the carboxyl group in this compound. The spatial arrangement of these chromophores relative to the chiral center influences their interaction with polarized light, resulting in a characteristic CD signal. While specific CD studies on this compound are not documented, it is expected that changes in solvent polarity or pH would lead to conformational changes that could be monitored by CD spectroscopy, reflecting the different intramolecular interactions under varying conditions.

X-ray Crystallographic Studies of the Compound and its Complex Structures

To date, a specific X-ray crystal structure of this compound has not been reported in publicly available crystallographic databases. However, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study would provide accurate bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the molecule. This information would be invaluable for understanding the intramolecular and intermolecular interactions, such as hydrogen bonding and packing forces, that stabilize the crystal lattice.

Computational Conformational Studies (e.g., Molecular Dynamics Simulations, Energy Minimization)

In the absence of extensive experimental data, computational methods serve as a powerful tool to explore the conformational landscape of this compound.

Energy Minimization: This computational technique can be used to identify stable, low-energy conformations of the molecule. researchgate.net By systematically rotating the rotatable bonds (e.g., Cα-Cβ, Cβ-Cγ, and bonds within the amino and carboxyl groups), a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. For this compound, energy minimization would likely reveal several low-energy structures, with the relative energies indicating their predicted populations at equilibrium.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's conformational behavior over time. nih.govresearchgate.net By simulating the movements of the atoms based on a given force field, MD can explore a wide range of conformational space and identify the most frequently visited conformations. researchgate.net An MD simulation of this compound in a solvent, such as water, would offer insights into how the molecule's conformation is influenced by its environment and the role of solvent in stabilizing certain structures.

A summary of key computational parameters that would be relevant for such studies is presented in the table below.

| Computational Parameter | Description | Relevance to this compound |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 63.32 Ų chemscene.com |

| Number of Rotatable Bonds | The number of bonds that allow free rotation. | 3 chemscene.com |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 2 chemscene.com |

| Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 2 chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | 1.0311 chemscene.com |

Elucidation of Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is significantly influenced by a variety of intramolecular interactions. The most prominent of these is likely intramolecular hydrogen bonding. nih.govresearchgate.net A hydrogen bond could potentially form between the amino group (donor) and the carbonyl oxygen of the carboxylic acid group (acceptor), or between the hydroxyl proton of the carboxylic acid and the lone pair of the amino group. nih.govresearchgate.net Such an interaction would lead to a folded or cyclic conformation, which could be one of the stable conformers in non-polar environments.

Theoretical and Computational Investigations of 3 Amino 2 Methyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules from first principles. Such studies on molecules structurally related to 3-Amino-2-methyl-2-phenylpropanoic acid have established a framework for understanding its electronic and vibrational characteristics.

Prediction of Electronic Structure and Reactivity Profiles

DFT calculations are frequently employed to model molecular geometry and analyze electronic properties. researchgate.net Methods like B3LYP with basis sets such as 6-311G(d,p) or aug-cc-pVDZ are used to optimize the molecular structure and determine electronic parameters. researchgate.netnih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov For analogous compounds, these calculations have revealed that charge transfer occurs within the molecule, which is fundamental to its reactivity profile. nih.gov Analysis of the Mulliken population and Natural Bond Orbital (NBO) can further detail the charge distribution across the atoms, identifying electrophilic and nucleophilic sites. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Analogous Molecules Note: This table is illustrative of typical data obtained from DFT calculations on similar molecular structures.

| Calculated Parameter | Typical Significance |

| HOMO Energy | Electron-donating capability |

| LUMO Energy | Electron-accepting capability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Molecular polarity and solubility |

| Mulliken Charges | Atomic charge distribution, reactive sites |

Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis using DFT serves as a powerful complement to experimental spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For related compounds like 3-phenylpropionic acid and L-phenylalanine, vibrational frequencies have been computed at the DFT B3LYP level. researchgate.net

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. A complete assignment of the fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov This allows researchers to confidently assign specific spectral bands to the vibrations of functional groups, such as C=O stretching, N-H bending, and C-H stretching modes, providing a detailed structural confirmation. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques extend beyond quantum mechanics to simulate how a molecule interacts with larger biological systems, such as proteins.

Elucidation of Ligand-Protein Binding Mechanisms at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the structural basis of a molecule's biological activity. In studies involving similar structures, such as derivatives of 2-(3-benzoylphenyl) propanoic acid, flexible ligand docking has been used to explore binding mechanisms with enzymes like matrix metalloproteinases (MMPs). nih.gov

These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov The analysis of docking results provides a molecular-level explanation for the observed biological activities and can guide the design of more potent and specific molecules. nih.gov For a compound like this compound, docking could be used to predict its binding affinity and mode of interaction with potential protein targets.

Conformational Landscape Exploration

Molecules with rotatable single bonds, such as this compound, can exist in multiple three-dimensional shapes or conformations. Exploring this conformational landscape is crucial because the specific conformation of a molecule often dictates its biological activity. mdpi.com Computational methods, including systematic or stochastic conformational searches, are used to identify the low-energy, stable conformations of the molecule. This exploration provides a comprehensive understanding of the molecule's flexibility and the range of shapes it can adopt, which is a critical prerequisite for accurate molecular docking studies.

Prediction of Physicochemical Descriptors and Their Relationship to Molecular Behavior

Computational tools can rapidly predict a variety of physicochemical properties, often referred to as descriptors, that are essential for assessing a molecule's potential behavior. These descriptors are derived from the molecule's 2D or 3D structure and are correlated with properties like absorption, distribution, metabolism, and excretion (ADME).

For this compound, several key descriptors have been computationally predicted. chemscene.com These properties are vital for understanding its potential interactions in a biological environment. For instance, the Topological Polar Surface Area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. The partition coefficient (LogP) describes its lipophilicity, which also influences membrane transport and solubility. chemscene.com The number of hydrogen bond donors and acceptors indicates the potential for forming hydrogen bonds, a key interaction in biological systems. chemscene.com These descriptors collectively provide a profile of the molecule's drug-like properties. mdpi.com

Table 2: Computed Physicochemical Descriptors for this compound Data sourced from computational predictions.

| Descriptor | Predicted Value | Significance | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | Defines the elemental composition of the molecule. | chemscene.com |

| Molecular Weight | 179.22 g/mol | Influences diffusion and transport properties. | chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Correlates with drug transport and bioavailability. | chemscene.com |

| LogP | 1.0311 | Measures lipophilicity, affecting solubility and membrane permeability. | chemscene.com |

| Hydrogen Bond Donors | 2 | Number of sites that can donate a hydrogen atom to a hydrogen bond. | chemscene.com |

| Hydrogen Bond Acceptors | 2 | Number of sites that can accept a hydrogen atom in a hydrogen bond. | chemscene.com |

| Rotatable Bonds | 3 | An indicator of molecular flexibility. | chemscene.com |

Advanced Analytical Methodologies for 3 Amino 2 Methyl 2 Phenylpropanoic Acid

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for separating 3-Amino-2-methyl-2-phenylpropanoic acid from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the direct separation of the enantiomers of this compound. This technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.

One successful approach involves the use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin. sigmaaldrich.commst.edu These CSPs are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The separation mechanism on these columns is complex and can be influenced by the mobile phase composition, including the type and concentration of the organic modifier. sigmaaldrich.com For many amino acids, a "U-shaped" retention profile is observed, where retention first decreases and then increases with a higher concentration of the organic modifier. sigmaaldrich.com

Alternatively, indirect methods can be used where the amino acid enantiomers are derivatized with a chiral reagent to form diastereomers. nih.govmdpi.com These diastereomers can then be separated on a standard achiral reversed-phase column. nih.gov Common chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.net

Table 1: Exemplary Chiral HPLC Methodologies

| Parameter | Method 1: Direct Separation | Method 2: Indirect Separation (Derivatization) |

|---|---|---|

| Stationary Phase | Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T) sigmaaldrich.comresearchgate.net | C18 Reversed-Phase Column nih.gov |

| Mobile Phase | Varies; typically a mixture of an organic modifier (e.g., methanol (B129727), ethanol) and an aqueous buffer. sigmaaldrich.commst.edu | Gradient elution with a mixture of aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic modifier (e.g., methanol). researchgate.net |

| Derivatization | Not required. sigmaaldrich.com | Pre-column derivatization with a chiral reagent (e.g., GITC, FDAA). nih.govresearchgate.net |

| Detection | UV detection, typically at 210 nm. researchgate.net | UV detection, typically at 250 nm for GITC derivatives. researchgate.net |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, due to the low volatility and thermal lability of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds. nih.govsigmaaldrich.com

Common derivatization strategies include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation. sigmaaldrich.commdpi.com For instance, a two-step derivatization can involve esterification with methanolic HCl to form the methyl ester, followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivatives are amenable to GC analysis. nih.gov Chiral GC columns can then be used to separate the enantiomers of the derivatized amino acid.

Table 2: Typical GC Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatization Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com or a two-step process with Methanolic HCl and Pentafluoropropionic Anhydride (PFPA). nih.gov |

| Column | A DB-5MS UI capillary column (30 m × 0.25 mm × 0.25 μm) is a common choice for separating derivatives. mdpi.com |

| Carrier Gas | High-purity helium is typically used. mdpi.com |

| Injection Mode | Splitless injection is often employed to enhance sensitivity. mdpi.com |

| Temperature Program | An initial oven temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 310°C. mdpi.com |

| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. google.com |

Mass Spectrometry for Precise Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for the structural confirmation of this compound. When coupled with a separation technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) information, which greatly enhances the confidence in compound identification.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is often unique to a particular molecule and can provide valuable structural information. For amino acids, common fragmentation pathways include the loss of the carboxyl group (-COOH) as a neutral radical, leading to a prominent [M-COOH]⁺ ion. osti.gov

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (179.22 g/mol ). chemscene.com Key fragment ions would be expected from the loss of the carboxyl group (m/z 134) and potentially from cleavages within the side chain. The fragmentation of derivatized amino acids in GC-MS will show characteristic losses related to the derivatizing groups. sigmaaldrich.com For example, TBDMS derivatives often show a characteristic loss of a tert-butyl group (M-57). sigmaaldrich.com

Table 3: Predicted Mass Spectral Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 179 | Molecular Ion |

| [M-COOH]⁺ | 134 | Loss of the carboxyl group |

| [M-CH₃]⁺ | 164 | Loss of a methyl group |

Spectroscopic Techniques for Detailed Structural Elucidation (beyond routine identification)

Beyond routine identification, advanced spectroscopic techniques provide detailed insights into the three-dimensional structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propanoic acid backbone, and the methyl protons.

¹³C NMR provides information about the different carbon atoms in the molecule. Distinct signals would be observed for the carboxyl carbon, the quaternary carbon, the methylene carbon, the methyl carbon, and the aromatic carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

Broad O-H stretching vibrations from the carboxylic acid group.

N-H stretching vibrations from the amino group.

C=O stretching from the carbonyl of the carboxylic acid.

C-H stretching from the aromatic and aliphatic parts of the molecule.

C=C stretching from the aromatic ring.

A combination of these spectroscopic methods, often supported by computational studies, allows for a comprehensive structural characterization of the molecule. nih.govresearchgate.netdergipark.org.tr

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Pentafluoropropionic anhydride (PFPA) |

Biochemical and Mechanistic Investigations Non Clinical Focus

Integration into Peptidomimetic Scaffolds and β-Peptide Research

The unique structural features of 3-amino-2-methyl-2-phenylpropanoic acid, specifically its nature as a β-amino acid, make it a valuable building block in the field of peptidomimetics and β-peptide research. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation. The incorporation of β-amino acids, like this compound, into peptide chains results in β-peptides or mixed α/β-peptides. nih.gov These modified peptides can adopt stable secondary structures, including helices, turns, and sheets, similar to their natural α-peptide counterparts.

The presence of an additional carbon atom in the backbone of β-amino acids fundamentally alters the peptide structure, rendering it resistant to cleavage by proteases. This increased stability is a significant advantage in the development of therapeutic agents. While direct research detailing the specific integration of this compound into various peptidomimetic scaffolds is not extensively documented in publicly available literature, the principles of β-amino acid chemistry suggest its utility in creating novel peptide analogs. The methyl and phenyl substitutions on the α and β carbons, respectively, would further influence the conformational preferences and biological activity of the resulting peptidomimetics. mdpi.com The phenyl group can engage in aromatic interactions, while the methyl group can provide steric constraints that favor specific folded conformations.

Molecular Interactions with Enzyme Active Sites

Derivatives of this compound have been investigated as inhibitors of various enzymes, leveraging the compound's structural motifs to interact with enzyme active sites.

Aminopeptidase (B13392206) N/CD13: Research has shown that derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid, a related compound, can act as inhibitors of Aminopeptidase N (APN/CD13). APN is a zinc-dependent metalloproteinase often overexpressed on the surface of tumor cells. The inhibitory mechanism of these compounds involves the chelation of the zinc ion (Zn²⁺) in the active site of the enzyme. The amino and hydroxyl groups of the inhibitor scaffold are crucial for this interaction, effectively blocking the enzyme's catalytic activity. Docking studies have suggested that the phenyl group of the inhibitor can interact with specific pockets within the enzyme's active site, contributing to the binding affinity and selectivity.

Matrix Metalloproteinases (MMPs): Similar to their action on APN, derivatives of this chemical family have been evaluated for their inhibitory effects on Matrix Metalloproteinases (MMPs), which are also zinc-dependent endopeptidases involved in tissue remodeling and cancer progression. The inhibitory action is predicated on the ability of functional groups on the inhibitor to bind to the catalytic zinc ion in the MMP active site. The specificity of inhibition towards different MMPs can be modulated by altering the substituents on the core scaffold, which can interact with various subsites (pockets) within the enzyme's active site.

The molecular recognition of this compound derivatives by enzyme active sites is a key determinant of their inhibitory potency and specificity. The stereochemistry of the chiral centers in these molecules plays a critical role in how they orient within the binding pocket of an enzyme. The precise arrangement of the amino, carboxyl, methyl, and phenyl groups dictates the potential for hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the enzyme.

The phenyl group, for instance, can fit into hydrophobic pockets, while the amino and carboxyl groups can form salt bridges or hydrogen bonds with polar residues. The methyl group can provide steric hindrance that may favor binding to certain enzymes over others. The development of selective inhibitors relies on exploiting the subtle differences in the topology and chemical environment of the active sites of different enzymes. By modifying the core structure of this compound, researchers can fine-tune these interactions to achieve desired levels of specificity.

Fundamental Studies on Protein Synthesis Mechanisms and Protein Folding

The direct impact of this compound on fundamental protein synthesis mechanisms has not been a primary focus of published research. As a non-canonical amino acid (ncAA), it is not one of the 20 standard proteinogenic amino acids encoded by the universal genetic code. nih.gov Therefore, its incorporation into proteins would require specialized techniques, such as genetic code expansion, which involves engineering the translational machinery (e.g., aminoacyl-tRNA synthetases and tRNAs) to recognize and incorporate the ncAA at a specific codon. nih.govnih.gov